4,4-二氟-1-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)苯磺酰基)哌啶

描述

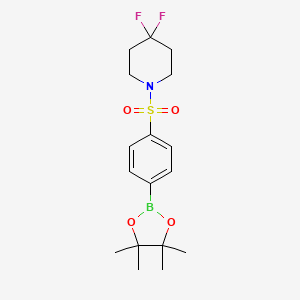

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine is a useful research compound. Its molecular formula is C17H24BF2NO4S and its molecular weight is 387.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硼化反应

该基团通常用于硼化反应,其中它促进硼原子加成到有机分子中。 这是许多合成过程中的关键步骤,因为它可以导致形成碳-硼键,这些键是有机合成中非常有用的中间体 .

氢硼化

该化合物可能参与氢硼化反应,该反应是在烯烃和炔烃中双键或三键上加成硼和氢原子 。该反应对于将不饱和烃转化为更具反应性的中间体非常重要。

交叉偶联反应

具有该基团的化合物也用于交叉偶联反应,例如铃木-宫浦反应。 这使得不同类型有机分子之间可以形成碳-碳键 .

荧光探针

相关化合物因其荧光特性而被用作荧光探针。 这使得它们在各种生物成像和分析应用中非常有用 .

狄尔斯-阿尔德反应

它们可能用于狄尔斯-阿尔德反应,这是一种环加成反应,形成六元环,广泛用于复杂天然产物的合成 .

分析试剂

作用机制

Target of Action

This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acid derivatives are known to form reversible covalent bonds with proteins, altering their function . This interaction could potentially lead to changes in cellular processes.

Biochemical Pathways

Given the structural similarity to other boronic acid derivatives, it may influence a variety of biochemical pathways depending on its specific targets .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with proteins .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

生物活性

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine is a compound of interest due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring and a boron-containing moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Name : 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine

- CAS Number : 1206594-03-7

- Molecular Formula : C18H26BF2NO2

- Molecular Weight : 337.21 g/mol

The biological activity of this compound has been associated with several mechanisms:

- Cytokine Modulation : The compound has been shown to inhibit LPS-induced TNFα release in microglial cells and HIV-1 Tat-induced cytokine release in human monocytes. This suggests a role in modulating inflammatory responses .

- JNK Pathway Inhibition : It has been implicated in the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is critical in various cellular stress responses. Studies indicate that compounds like CEP-1347 can prevent JNK activation and subsequent neuronal death in models of neurodegeneration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Neuroprotection in Parkinson's Disease Models : In experimental models using MPTP to induce Parkinson's-like symptoms, treatment with compounds similar to 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine demonstrated significant neuroprotective effects by inhibiting JNK activation and reducing apoptosis in dopaminergic neurons .

- Inflammation and Immune Response : A study highlighted that this compound could effectively reduce inflammatory cytokine production in microglial cells activated by LPS and HIV-1 Tat. This suggests potential applications in treating neuroinflammatory conditions .

属性

IUPAC Name |

4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZKPTGWBHPUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。